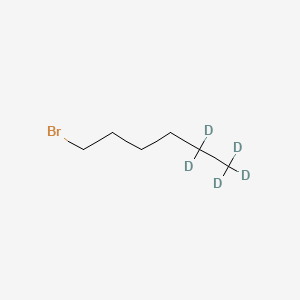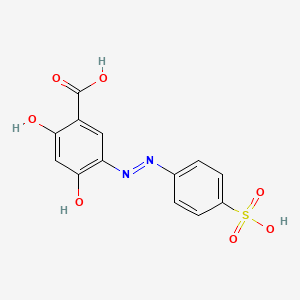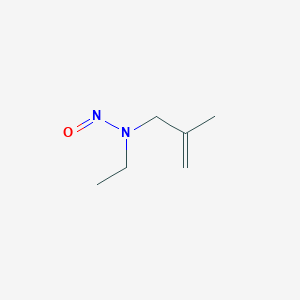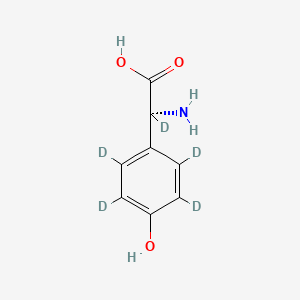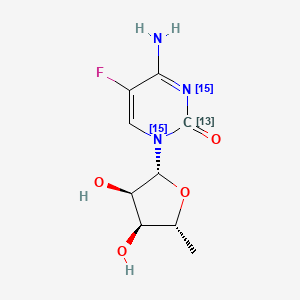
5'-Deoxy-5-fluorocytidine-13C,15N2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Deoxy-5-fluorocytidine-13C,15N2 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of 5-fluorocytidine, where the carbon and nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively. This compound is significant in the study of nucleoside analogs and their applications in various fields, including medicinal chemistry and molecular biology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Deoxy-5-fluorocytidine-13C,15N2 typically involves the incorporation of isotopically labeled precursors into the nucleoside structure. The process begins with the preparation of labeled cytidine, followed by fluorination at the 5’ position. The reaction conditions often require the use of specific reagents and catalysts to ensure the selective incorporation of the isotopes .
Industrial Production Methods
Industrial production of 5’-Deoxy-5-fluorocytidine-13C,15N2 involves large-scale synthesis using automated systems to ensure high yield and purity. The process is optimized to minimize the use of expensive isotopically labeled reagents while maintaining the integrity of the final product. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the isotopic labeling and purity of the compound .
化学反応の分析
Types of Reactions
5’-Deoxy-5-fluorocytidine-13C,15N2 undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 5’ position can be substituted with other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: The glycosidic bond in the nucleoside can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as thiols and amines are commonly used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Acids and Bases: Hydrochloric acid and sodium hydroxide are used for hydrolysis reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
科学的研究の応用
5’-Deoxy-5-fluorocytidine-13C,15N2 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of nucleoside analogs.
Biology: Employed in the study of DNA and RNA synthesis, as well as in the investigation of enzyme mechanisms.
Medicine: Utilized in the development of antiviral and anticancer drugs, particularly in the study of drug metabolism and pharmacokinetics.
Industry: Applied in the production of labeled compounds for use in various industrial processes, including the synthesis of pharmaceuticals
作用機序
The mechanism of action of 5’-Deoxy-5-fluorocytidine-13C,15N2 involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The fluorine atom at the 5’ position disrupts the normal base pairing and replication processes, leading to the inhibition of cell proliferation. This compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerase and ribonucleotide reductase .
類似化合物との比較
Similar Compounds
5-Fluorocytidine: The parent compound without isotopic labeling.
2’-Deoxy-5-fluorocytidine: A similar nucleoside analog with a deoxy modification at the 2’ position.
5-Fluoro-2’-deoxyuridine: Another fluorinated nucleoside analog used in cancer treatment
Uniqueness
5’-Deoxy-5-fluorocytidine-13C,15N2 is unique due to its isotopic labeling, which allows for precise tracking and analysis in various research applications. The incorporation of carbon-13 and nitrogen-15 isotopes provides valuable information on the metabolic pathways and mechanisms of action of nucleoside analogs, making it a powerful tool in scientific research .
特性
分子式 |
C9H12FN3O4 |
|---|---|
分子量 |
248.19 g/mol |
IUPAC名 |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidin-2-one |
InChI |
InChI=1S/C9H12FN3O4/c1-3-5(14)6(15)8(17-3)13-2-4(10)7(11)12-9(13)16/h2-3,5-6,8,14-15H,1H3,(H2,11,12,16)/t3-,5-,6-,8-/m1/s1/i9+1,12+1,13+1 |
InChIキー |
YSNABXSEHNLERR-ODXAEXDMSA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)[15N]2C=C(C(=[15N][13C]2=O)N)F)O)O |
正規SMILES |
CC1C(C(C(O1)N2C=C(C(=NC2=O)N)F)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-N-[3-(dimethylamino)phenyl]-6-methylisoquinoline-1,5-diamine](/img/structure/B13856177.png)

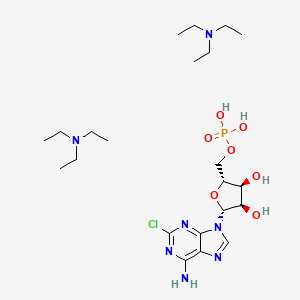
![3-[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropoxy]benzoic acid](/img/structure/B13856196.png)
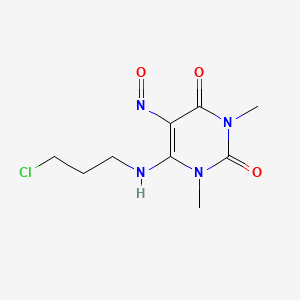
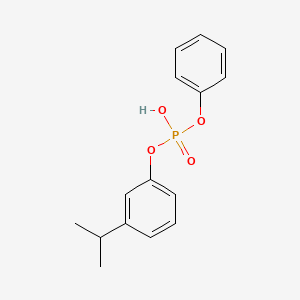
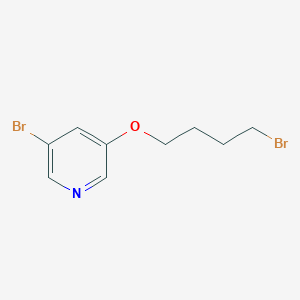
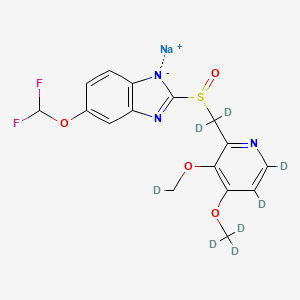
![ethyl 2-amino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-5-carboxylate](/img/structure/B13856224.png)
